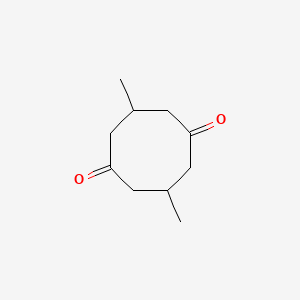![molecular formula C9H18O2Si2 B14333651 Ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane CAS No. 104892-76-4](/img/structure/B14333651.png)
Ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane is an organosilicon compound that features both vinyl and trimethylsilyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane typically involves the reaction of trimethylsilylacetylene with a suitable vinyl silane precursor under controlled conditions. One common method is the Sonogashira cross-coupling reaction, which involves the use of a palladium catalyst and a copper co-catalyst in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
Ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can yield silanes with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds are typically employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds .
Applications De Recherche Scientifique
Ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organosilicon compounds and polymers.
Biology: The compound can be used in the development of bio-compatible materials and drug delivery systems.
Medicine: Research is ongoing into its potential use in medical imaging and as a component in therapeutic agents.
Industry: It is utilized in the production of high-performance materials, coatings, and adhesives.
Mécanisme D'action
The mechanism by which ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane exerts its effects involves the interaction of its functional groups with various molecular targets. The vinyl group can participate in polymerization reactions, while the trimethylsilyl group can act as a protecting group or participate in cross-coupling reactions. These interactions are facilitated by the compound’s ability to form stable intermediates and transition states .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethynyltrimethylsilane: Similar in structure but lacks the vinyl group.
Vinyltrimethylsilane: Contains a vinyl group but lacks the ethynyl group.
Trimethylsilane: A simpler compound with only the trimethylsilyl group.
Uniqueness
Ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane is unique due to the presence of both vinyl and trimethylsilyl groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of applications compared to its simpler counterparts .
Propriétés
| 104892-76-4 | |
Formule moléculaire |
C9H18O2Si2 |
Poids moléculaire |
214.41 g/mol |
Nom IUPAC |
ethenyl-dimethoxy-(2-trimethylsilylethynyl)silane |
InChI |
InChI=1S/C9H18O2Si2/c1-7-13(10-2,11-3)9-8-12(4,5)6/h7H,1H2,2-6H3 |
Clé InChI |
OSFGQUAAIFBMTB-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](C=C)(C#C[Si](C)(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-(2-methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride](/img/structure/B14333648.png)




